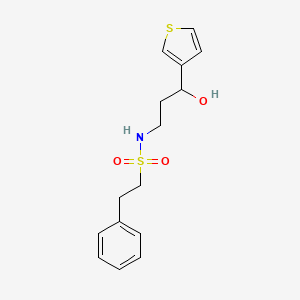

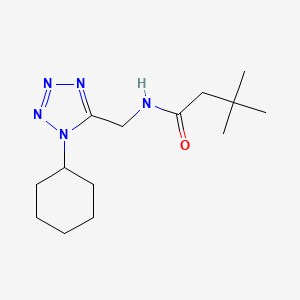

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” is a chemical compound that contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .

Molecular Structure Analysis

The molecular structure of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” can be analyzed using its structure data file, which can be imported to most chemistry software for further analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” can be analyzed using its structure data file .Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

The synthesis and biochemical evaluation of sulfonamides, including N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide, have been a significant area of research. Studies have focused on the synthesis of these compounds to identify their inhibitory effects on specific enzymes, such as kynurenine 3-hydroxylase. These enzymes play critical roles in physiological and pathological conditions, including the regulation of neurotransmitter levels and the response to neuronal injury. For instance, Röver et al. (1997) described the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, highlighting their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer and Antiviral Applications

Sulfonamides, including derivatives of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide, have been explored for their potential anticancer and antiviral applications. The design and synthesis of these compounds aim to evaluate their effectiveness against specific cancer cell lines and viral enzymes, providing a basis for the development of new therapeutic agents. For example, Küçükgüzel et al. (2013) synthesized a series of novel sulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the multifaceted therapeutic potential of these compounds (Küçükgüzel et al., 2013).

Inhibition of Carbonic Anhydrase

The inhibition of carbonic anhydrase by sulfonamide derivatives, including N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide, has been extensively studied due to its implications in treating conditions like glaucoma. These inhibitors show strong affinities towards isozymes of carbonic anhydrase, offering a therapeutic strategy for lowering intraocular pressure in glaucoma patients. Casini et al. (2002) synthesized water-soluble sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold, demonstrating potent intraocular pressure-lowering properties (Casini et al., 2002).

Propriétés

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c17-15(14-7-10-20-12-14)6-9-16-21(18,19)11-8-13-4-2-1-3-5-13/h1-5,7,10,12,15-17H,6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFWZYZORPNMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine](/img/structure/B2534421.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534426.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2534431.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B2534434.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2534435.png)

![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2534436.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid](/img/structure/B2534437.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide](/img/structure/B2534442.png)